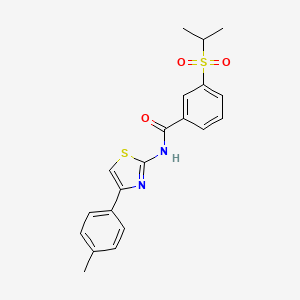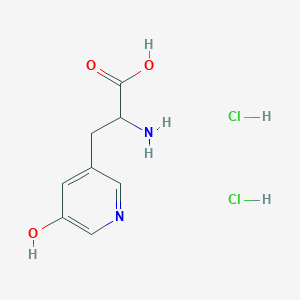
2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride” is a derivative of proline . It is used for scientific research .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O3.2ClH/c9-7(8(12)13)2-5-1-6(11)4-10-3-5;;/h1,3-4,7,11H,2,9H2,(H,12,13);2*1H . The molecular weight is 255.1 . Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 255.1 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound has been studied for its potential use in anticancer treatments. For instance, certain derivatives, like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, showed effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Antibacterial Properties
Studies have also explored the antibacterial properties of related compounds. For instance, pyridonecarboxylic acids, synthesized using similar chemical structures, demonstrated significant in vitro and in vivo antibacterial activities (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Antimicrobial Activity
Schiff bases derived from similar structures, including 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid and others, have been synthesized and tested for antimicrobial activity. These compounds exhibited remarkable antimicrobial properties (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Spectroscopic and Diffractometric Studies
The compound has been a subject in studies involving spectroscopic and diffractometric techniques, especially for investigational pharmaceutical compounds. These studies provide insights into the structural and physical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Chelating Behavior with Metal Ions
Research has investigated the complex formation between L-mimosine (a similar compound) and metal ions, including Cu(II), VO(IV), Ni(II), and Zn(II). The study provided insights into the chelating behavior of compounds with similar structures (Chruścińska, Garribba, Micera, & Panzanelli, 1999).
Polymer Modification and Medical Applications
Research has also explored the use of similar amino compounds for modifying hydrogels in medical applications. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Synthesis of Polypeptides Incorporating Pyridoxamine
Studies have been conducted on the stereoselective synthesis of compounds incorporating the pyridoxamine moiety, demonstrating the versatility of similar structures in synthesizing complex molecules (Sinha & Imperiali, 1996).
Fluorescence Derivatisation in Biological Assays
Compounds with similar structures have been used in fluorescence derivatisation of amino acids, proving useful in biological assays due to their strong fluorescence properties (Frade, Barros, Moura, & Gonçalves, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-7(8(12)13)2-5-1-6(11)4-10-3-5;;/h1,3-4,7,11H,2,9H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBWHYGGUEODO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
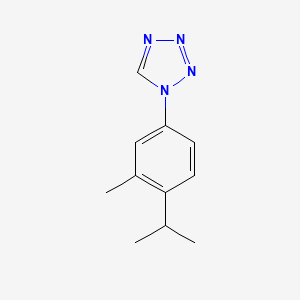

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
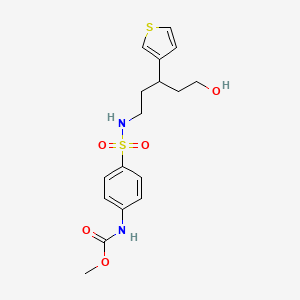
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)
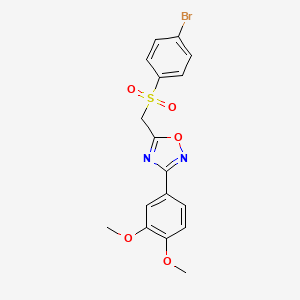
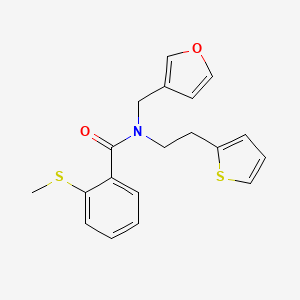
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)

![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)
